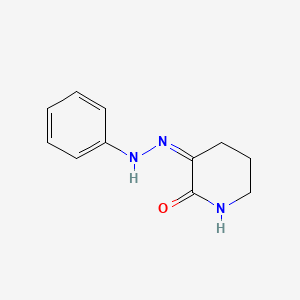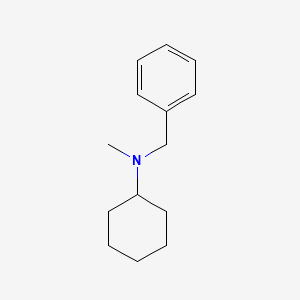
N-benzyl-N-methylcyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-methylcyclohexanamine is an organic compound with the molecular formula C14H22N2. It is also known as 2-amino-N-cyclohexyl-N-methylbenzylamine. This compound is characterized by the presence of a benzenemethanamine core with cyclohexyl and methyl substituents on the nitrogen atom. It is a colorless to pale yellow liquid that is soluble in organic solvents but has limited solubility in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-benzyl-N-methylcyclohexanamine can be synthesized through the reaction of benzenemethanamine with cyclohexylamine and formaldehyde under acidic conditions. The reaction typically involves the formation of an imine intermediate, which is subsequently reduced to the desired amine product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-N-methylcyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitrobenzenemethanamine, sulfonylbenzenemethanamine, or halogenated benzenemethanamine derivatives.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-methylcyclohexanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of N-benzyl-N-methylcyclohexanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenemethanamine, N-methyl-: Similar structure but lacks the cyclohexyl group.
Benzenemethanamine, N-cyclohexyl-: Similar structure but lacks the methyl group.
N-Cyclohexyl Methylone: A novel stimulant with a different core structure but shares the cyclohexyl and methyl substituents
Uniqueness
N-benzyl-N-methylcyclohexanamine is unique due to the presence of both cyclohexyl and methyl groups on the nitrogen atom, which imparts distinct chemical and biological properties. This dual substitution enhances its solubility in organic solvents and its potential interactions with biological targets, making it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
57412-26-7 |
|---|---|
Molekularformel |
C14H21N |
Molekulargewicht |
203.32 g/mol |
IUPAC-Name |
N-benzyl-N-methylcyclohexanamine |
InChI |
InChI=1S/C14H21N/c1-15(14-10-6-3-7-11-14)12-13-8-4-2-5-9-13/h2,4-5,8-9,14H,3,6-7,10-12H2,1H3 |
InChI-Schlüssel |
RKQRSFQOPXPOEC-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C2CCCCC2 |
Kanonische SMILES |
CN(CC1=CC=CC=C1)C2CCCCC2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
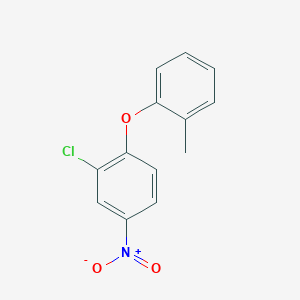
![4,4,5,5-Tetramethyl-2-[(1Z)-2-phenylprop-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B1657524.png)
![N-[(Z)-1-[4-[(4-chlorobenzoyl)amino]phenyl]ethylideneamino]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B1657526.png)
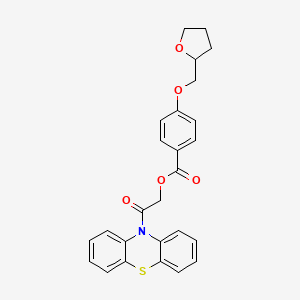
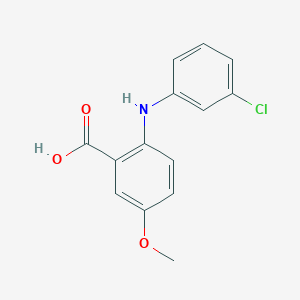
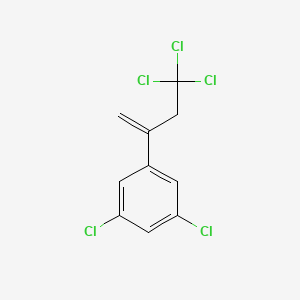
![10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol](/img/structure/B1657530.png)
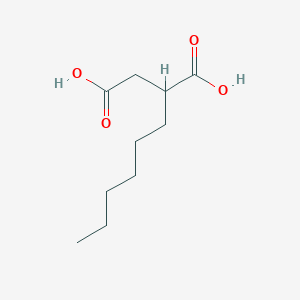
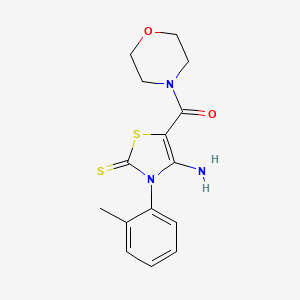
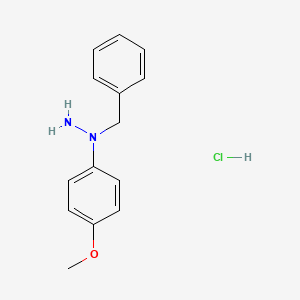


![4-[[(E)-3-(5-chlorothiophen-2-yl)-3-oxoprop-1-enyl]amino]benzenesulfonamide](/img/structure/B1657540.png)
